molecular formula C8H8ClN3 B12044982 6-Chloro-2-ethylimidazo[1,2-b]pyridazine CAS No. 189116-22-1

6-Chloro-2-ethylimidazo[1,2-b]pyridazine

Cat. No.: B12044982
CAS No.: 189116-22-1
M. Wt: 181.62 g/mol
InChI Key: OXTBKBDNMMOMOW-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C8H8ClN3. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylimidazole with 6-chloropyridazine in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-ethylimidazo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit certain pathways by binding to active sites, thereby blocking the normal function of the target molecule. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-ethylimidazo[1,2-b]pyridazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

189116-22-1

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-2-ethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H8ClN3/c1-2-6-5-12-8(10-6)4-3-7(9)11-12/h3-5H,2H2,1H3

InChI Key

OXTBKBDNMMOMOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(=N1)C=CC(=N2)Cl

Origin of Product

United States

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